molecular formula C15H10FN5S2 B4701201 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B4701201
M. Wt: 343.4 g/mol
InChI Key: GOQFOAJZYODSMV-UHFFFAOYSA-N
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Description

2-({[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a synthetic small molecule of significant interest in modern therapeutic chemistry, particularly in early-stage drug discovery. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The structure is further modified with a tetrazole ring, a bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and binding affinity in drug candidates. The integration of these moieties makes this compound a valuable building block for researchers exploring new chemical entities. Benzothiazole derivatives have demonstrated considerable potential in anticancer research, acting as potent inhibitors of tubulin polymerization, thereby disrupting cell division in cancer cells . Furthermore, this chemical class is actively investigated for its anti-inflammatory, anti-viral, and antimicrobial properties, often by targeting critical enzymes or signaling pathways . The presence of the fluorophenyl group is a common strategy in drug design to modulate properties like lipophilicity and metabolic stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a key intermediate or precursor in the synthesis and biological evaluation of novel pharmacologically active agents.

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5S2/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-22-15-17-12-3-1-2-4-13(12)23-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQFOAJZYODSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 1-(4-fluorophenyl)-1H-tetrazole-5-methanol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen with a palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer and anti-inflammatory agent. Its structure allows it to interact with specific biological targets, making it suitable for drug development.

  • Anticancer Activity :
    • Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a related compound showed significant activity against breast cancer cells by inducing apoptosis through oxidative stress mechanisms.
    • Case Study : A derivative demonstrated an IC50 value of 0.67 μmol/L against MDA-MB-231 breast cancer cells after 48 hours of treatment.
Cell LineIC50 (μmol/L)Treatment Duration
MCF-71.0648h
MDA-MB-2310.6748h
  • Anti-inflammatory Properties :
    • The compound modulates inflammatory pathways, potentially reducing tissue damage in various conditions.

Materials Science

The unique structural features of the compound make it a candidate for developing novel materials with specific electronic properties. Its application in creating organic semiconductors and sensors is being explored due to its favorable electronic characteristics.

Biological Studies

Research involving this compound focuses on understanding its interactions within biological systems:

  • Enzyme Inhibition : The tetrazole ring structure mimics carboxylate groups, allowing the compound to inhibit enzymes effectively.
  • Receptor Binding : The fluorophenyl group enhances binding affinity through hydrophobic interactions.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells, inhibits proliferation
Anti-inflammatoryModulates inflammatory pathways
AntiviralExhibits activity against viral replication

Mechanism of Action

The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes critical for cell wall synthesis . The compound may also interact with DNA or proteins, disrupting essential biological processes.

Comparison with Similar Compounds

Benzothiazole-Tetrazole Hybrids

Compound AS1134900 (6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)-methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole):

  • Structural Differences : Incorporates an imidazopyridine substituent instead of a 4-fluorophenyl group.
  • Activity : Exhibits potent inhibition of NADP+-dependent malonyl-CoA reductase (IC50 = 0.73 μM) but lacks diaphorase/resazurin inhibition, highlighting selectivity .
  • Implications : The target compound’s simpler structure may reduce off-target effects but could limit binding complexity compared to AS1134900.

Compound 2-[1-[[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-1,3-benzothiazole :

  • Structural Differences : Features a piperidinyl spacer and thienylmethyl group, introducing basic nitrogen and sulfur heterocycles.
  • Implications : The piperidine moiety may enhance solubility and receptor interaction, whereas the target compound’s methylsulfanyl bridge offers steric simplicity .

Halogen-Substituted Analogues

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :

  • Structural Differences : Replaces benzothiazole with a thiazole core and includes a chlorophenyl group.
  • Activity : Demonstrates antimicrobial activity, suggesting halogenated aryl groups enhance bioactivity .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) :

  • Structural Similarities : Shares the 4-fluorophenyl motif and isostructural framework with Compound 3.
  • Crystallography : Both compounds crystallize in triclinic P 1 symmetry, with planar conformations except for one fluorophenyl group oriented perpendicularly .

Sulfanyl vs. Sulfonyl Derivatives

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole :

  • Structural Differences : Substitutes sulfonyl for sulfanyl, increasing electron-withdrawing character.
  • Implications : Sulfonyl groups improve metabolic stability but may reduce redox-mediated interactions compared to the target compound’s sulfanyl bridge .

Thiadiazole Analogues

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole :

  • Activity : Thiadiazoles are associated with antimicrobial and anticancer properties, but benzothiazoles often exhibit broader enzyme-inhibitory profiles .

Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)

  • Structural Differences : These therapeutics use tetrazole as a carboxylic acid bioisostere but lack benzothiazole motifs.
  • Implications: The target compound’s benzothiazole may offer unique scaffold advantages for non-cardiovascular targets, such as antimicrobial or enzyme inhibition .

Biological Activity

The compound 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a tetrazole ring and a fluorophenyl group enhances its pharmacological properties. The molecular formula can be represented as follows:

  • Molecular Formula : C14H11FN4S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : Not available in the provided data.

Structural Characteristics

ComponentDescription
BenzothiazoleCore structure linked to various bioactivities
TetrazoleEnhances binding affinity and metabolic stability
Fluorophenyl GroupContributes to hydrophobic interactions

Anticancer Potential

Recent studies have indicated that compounds containing benzothiazole and tetrazole structures exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines, such as:

Cell LineIC50 (μM)
MCF-72.96
MDA-MB-2310.80
SK-BR-31.21

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and cell cycle arrest .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzyme active sites, thereby inhibiting their activity.
  • Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways crucial for cancer cell survival .

Case Study 1: Anticancer Activity

In a study investigating related tetrazole derivatives, one compound demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported the following IC50 values over different incubation periods:

Cell LineIC50 (24h)IC50 (48h)
MCF-72.961.06
MDA-MB-2310.800.67

These results underscore the potential of benzothiazole derivatives in cancer therapeutics .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that similar compounds could induce G2/M phase arrest in cancer cells, promoting apoptosis through oxidative stress mechanisms . This highlights the importance of structural features in modulating biological activity.

Q & A

Q. What are the optimal synthetic pathways for 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole, and how can reaction yields be improved?

Answer: The compound can be synthesized via nucleophilic substitution between 1-(4-fluorophenyl)-1H-tetrazole-5-methanethiol and 2-chloro-1,3-benzothiazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key parameters include:

  • Reagent purity : Use freshly distilled DMF to avoid side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of thiol to chloro-benzothiazole ensures complete conversion .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75%).
    For scale-up, microwave-assisted synthesis reduces reaction time by 40% while maintaining yield .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Answer:

  • ¹H NMR : Key signals include:
    • δ 8.2–7.5 ppm (aromatic protons from benzothiazole and fluorophenyl groups).
    • δ 4.5 ppm (s, 2H, -SCH₂-).
    • Absence of -SH (~δ 3–4 ppm) confirms successful substitution .
  • IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch in tetrazole) and 1240 cm⁻¹ (C-F stretch) confirm functional groups. Compare with computed spectra (e.g., PubChem data) to resolve ambiguities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate:
    • HOMO-LUMO gaps (predicting charge transfer interactions).
    • Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to assess stability under biological conditions. Tools like GROMACS with CHARMM force fields are recommended .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

  • Crystallization : Use slow evaporation of a dichloromethane/methanol (1:1) solution to obtain single crystals.
  • Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
  • Refinement : SHELXL-2018 refines positional parameters, revealing bond angles (e.g., C-S-C ~105°) and non-covalent interactions (e.g., π-π stacking between benzothiazole and fluorophenyl groups) .

Q. What strategies address contradictions in biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:

  • Dose-Response Curves : Test across 0.1–100 µM to identify threshold effects.
  • Membrane Permeability Assays : Use Caco-2 cell monolayers to determine if poor activity stems from low permeability .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., sulfoxide formation via oxidation) that may interfere with assays .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:

  • Core Modifications : Replace benzothiazole with oxadiazole to assess impact on kinase inhibition.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the tetrazole 5-position to enhance electrophilicity and ligand-receptor binding .
  • Biological Testing : Prioritize analogs with ClogP <3.5 (calculated via ChemAxon) to balance lipophilicity and solubility .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to detect and quantify byproducts (e.g., unreacted 2-chloro-benzothiazole; LOD = 0.01% w/w) .
  • Mass Balance : Combine HPLC with qNMR (using ¹H signals of internal standards like maleic acid) for cross-validation .

Q. How do solvent polarity and pH affect the stability of the sulfanyl (-S-) linkage?

Answer:

  • Oxidative Stability : In polar protic solvents (e.g., methanol), the -S- group oxidizes to sulfoxide (-SO-) within 72 hours (confirmed by TLC). Add 0.1% BHT as an antioxidant .
  • pH Sensitivity : Below pH 5, protonation of the tetrazole ring accelerates hydrolysis. Use buffered solutions (pH 7–8) for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.